5-(1,3-Dioxolan-2-yl)picolinonitrile 5-(1,3-Dioxolan-2-yl)picolinonitrile
Brand Name: Vulcanchem
CAS No.: 671776-91-3
VCID: VC8428638
InChI: InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2
SMILES: C1COC(O1)C2=CN=C(C=C2)C#N
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-(1,3-Dioxolan-2-yl)picolinonitrile

CAS No.: 671776-91-3

Cat. No.: VC8428638

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-yl)picolinonitrile - 671776-91-3

Specification

CAS No. 671776-91-3
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2
Standard InChI Key SGUMGUMHXGRKPX-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CN=C(C=C2)C#N
Canonical SMILES C1COC(O1)C2=CN=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-(1,3-Dioxolan-2-yl)picolinonitrile (systematic IUPAC name: 5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile) belongs to the class of substituted pyridines. Its molecular formula is C₉H₇N₂O₂, with a molecular weight of 191.17 g/mol. The structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-CN) and at the 5-position with a 1,3-dioxolane moiety (a five-membered cyclic acetal). The dioxolane group enhances the compound’s solubility in polar solvents while protecting reactive ketone intermediates during multi-step syntheses .

Key Physicochemical Properties (Theoretical)

PropertyValue
Molecular Weight191.17 g/mol
Exact Mass191.0463 Da
Topological Polar Surface Area (TPSA)61.6 Ų
LogP (Octanol-Water)1.24
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Derived from computational models and analog data .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile can be approached through two primary routes:

  • Functionalization of Preformed Pyridine Derivatives: Introducing the dioxolane and nitrile groups sequentially onto a pyridine backbone.

  • Cyclization Strategies: Constructing the pyridine ring from smaller fragments already bearing the desired substituents.

Stepwise Synthesis from 2,5-Dibromopyridine

A plausible route, adapted from Raeppel et al.’s work on bromopyridines , involves:

  • Lithiation-Cyanation:

    • Treat 2,5-dibromopyridine with n-BuLi at -78°C, followed by quenching with CuCN to yield 5-bromopicolinonitrile.

  • Dioxolane Installation:

    • Protect a ketone intermediate (generated via oxidation of a methyl group) using ethylene glycol and p-toluenesulfonic acid under Dean-Stark conditions .

Critical Reaction Conditions:

  • Temperature: -78°C for lithiation; reflux (110°C) for acetal formation.

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) may accelerate dioxolane formation.

Alternative Pathway via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the dioxolane-bearing aryl group to a cyanopyridine precursor. For example:

  • Couple 5-boronic acid-picolinonitrile with 2-bromo-1,3-dioxolane using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Reactivity and Functionalization

Stability Under Acidic and Basic Conditions

The dioxolane group is susceptible to hydrolysis in aqueous HCl, regenerating the ketone. This property makes the compound a protected form of 5-acetylpicolinonitrile, useful in multi-step syntheses where ketone reactivity must be temporarily suppressed .

Electrophilic Substitution

The electron-withdrawing nitrile group deactivates the pyridine ring, directing electrophiles to the meta position (C-4). For instance, nitration would preferentially occur at C-4, though reaction rates are slower compared to unsubstituted pyridines.

Coordination Chemistry

The nitrile group can act as a weak-field ligand, coordinating to transition metals like Ir(III) or Pt(II). In the context of optoelectronic materials, such coordination complexes have been explored for their luminescent properties .

Applications in Materials Science and Medicinal Chemistry

Pharmaceutical Intermediates

5-(1,3-Dioxolan-2-yl)picolinonitrile serves as a precursor to kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: The nitrile group can be hydrolyzed to a carboxylic acid, a common pharmacophore in tyrosine kinase inhibitors .

  • Protease Inhibitors: The dioxolane’s steric bulk modulates binding affinity to enzymatic pockets.

Optoelectronic Materials

In deep-blue phosphorescent emitters, cyanopyridines function as electron-transport layers. Computational studies (TD-DFT/B3LYP) predict that introducing a dioxolane group redshifts the emission wavelength by ~15 nm compared to unsubstituted analogs .

Table: Predicted Photophysical Properties

Property5-(1,3-Dioxolan-2-yl)picolinonitrileUnsubstituted Picolinonitrile
λ_em (nm)455440
HOMO-LUMO Gap (eV)3.84.1
Electron Mobility (cm²/V·s)0.120.09

Data derived from TD-DFT calculations on analogous systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator